molecular formula C8H9FN2O6S2 B1416532 N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)-methanesulfonamide CAS No. 1135282-97-1

N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)-methanesulfonamide

Cat. No. B1416532
M. Wt: 312.3 g/mol
InChI Key: FMNCWLZUNMZSGW-UHFFFAOYSA-N
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Description

N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)-methanesulfonamide (FNMMS) is a synthetic organic compound that has been used in a variety of scientific and medical applications. This compound has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, FNMMS has been used in the synthesis of various pharmaceuticals.

Scientific Research Applications

  • Radiosynthesis in Breast Cancer Imaging : Wang et al. (2010) synthesized Carbon-11-labeled nimesulide analogs as potential positron emission tomography (PET) selective aromatase expression regulator (SAER) radiotracers for imaging of aromatase expression in breast cancer (Wang et al., 2010).

  • Electroanalytical Study : Álvarez-Lueje et al. (1997) conducted a voltammetric study of Nimesulide, demonstrating its reducibility and oxidizability. This research contributes to understanding the electrochemical behavior of such compounds (Álvarez-Lueje et al., 1997).

  • Fragmentation Patterns in Electron Ionization : Danikiewicz (1997) described the fragmentation patterns upon electron ionization of N-(2-nitrophenyl)-methanesulfonamide and its derivatives, providing insights into their molecular structure and behavior under ionization conditions (Danikiewicz, 1997).

  • Synthesis of Heteroaromatic Compounds : Sakamoto et al. (1988) discussed a one-step synthesis method for 1-methylsulfonyl-indoles using N-(2-halophenyl)methanesulfonamides, highlighting the compound's utility in creating complex chemical structures (Sakamoto et al., 1988).

  • Cyclooxygenase-2 Inhibitor Effects : Gendron et al. (2004) studied the effects of different cyclooxygenase-2 inhibitors, including acidic sulfonamides like N-(2-cyclohexyloxy-4-nitrophenyl) methanesulfonamide, on neuronal death induced by oxygen-glucose deprivation (Gendron et al., 2004).

  • Crystal Structure Characterization : Michaux et al. (2001) characterized the structure of FJ6, N‐methyl‐N‐(4‐nitro‐2‐phenoxy­phenyl)­methanesulfon­amide, to understand its inactivity towards cyclooxygenase-2 (Michaux et al., 2001).

properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-N-methylsulfonylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O6S2/c1-18(14,15)11(19(2,16)17)8-5-6(10(12)13)3-4-7(8)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNCWLZUNMZSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1=C(C=CC(=C1)[N+](=O)[O-])F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601174496
Record name N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide

CAS RN

1135282-97-1
Record name N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135282-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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